4-((E)-{2-[(4-methylphenyl)sulfonyl]hydrazono}methyl)phenyl 4-methoxybenzoate
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Overview
Description
4-((E)-{2-[(4-methylphenyl)sulfonyl]hydrazono}methyl)phenyl 4-methoxybenzoate is an organic compound that features a complex structure with both hydrazono and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{2-[(4-methylphenyl)sulfonyl]hydrazono}methyl)phenyl 4-methoxybenzoate typically involves the reaction of 4-methoxybenzoic acid with 4-((E)-{2-[(4-methylphenyl)sulfonyl]hydrazono}methyl)phenol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-((E)-{2-[(4-methylphenyl)sulfonyl]hydrazono}methyl)phenyl 4-methoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-((E)-{2-[(4-methylphenyl)sulfonyl]hydrazono}methyl)phenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-((E)-{2-[(4-methylphenyl)sulfonyl]hydrazono}methyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-((E)-{2-[(4-methylphenyl)sulfonyl]hydrazono}methyl)phenyl 4-chlorobenzoate
- 4-((E)-{2-[(4-methylphenyl)sulfonyl]hydrazono}methyl)phenyl 4-nitrobenzoate
Uniqueness
4-((E)-{2-[(4-methylphenyl)sulfonyl]hydrazono}methyl)phenyl 4-methoxybenzoate is unique due to the presence of both hydrazono and sulfonyl groups, which confer distinct chemical reactivity and biological activity. The methoxy group on the benzoate moiety also contributes to its unique properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C22H20N2O5S |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
[4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H20N2O5S/c1-16-3-13-21(14-4-16)30(26,27)24-23-15-17-5-9-20(10-6-17)29-22(25)18-7-11-19(28-2)12-8-18/h3-15,24H,1-2H3/b23-15+ |
InChI Key |
SKMLHGYDGWQPTJ-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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